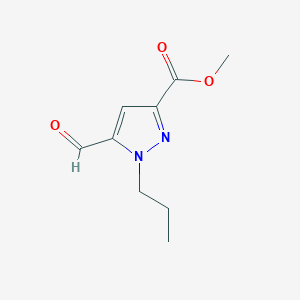

![molecular formula C16H13N5S2 B2417667 5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 328106-49-6](/img/structure/B2417667.png)

5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

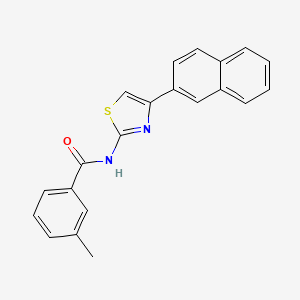

The compound contains several functional groups, including a 1,3-benzodiazole, a 1,2,4-triazole, and a thiol group. The 1,3-benzodiazole is a heterocyclic compound consisting of a benzene ring fused to a diazole ring . The 1,2,4-triazole is another heterocyclic compound, which consists of a five-membered ring containing three nitrogen atoms . The thiol group (-SH) is an organosulfur compound that is similar to the hydroxyl group (-OH) in alcohols .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3-benzodiazole and 1,2,4-triazole rings, along with the thiol group. These functional groups would likely influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiol group could contribute to the compound’s reactivity and polarity .Applications De Recherche Scientifique

Corrosion Inhibition

Benzimidazole derivatives, which include compounds structurally similar to 5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, have been studied for their ability to inhibit corrosion in metals. In a study by Yadav et al. (2013), these compounds showed increased efficiency as corrosion inhibitors in acidic environments, which is crucial for industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).

Antimicrobial Properties

Compounds containing the benzimidazole moiety, closely related to the chemical , have been synthesized and tested for their antimicrobial properties. Tien et al. (2016) explored derivatives of 2-Methylbenzimidazole, demonstrating antimicrobial effects against bacteria, mold, and yeast (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

Anticancer Activity

The triazole-thiol class of compounds, which includes the chemical , has been studied for its potential anticancer properties. Ostapiuk, Matiychuk, and Obushak (2015) synthesized derivatives that showed selective activity against various cancer cell lines, including melanoma and breast cancer (Ostapiuk, Matiychuk, & Obushak, 2015).

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships of similar heterocyclic compounds have been conducted to understand how structural variations affect biological activity. Kumudha (2016) conducted such studies on triazole derivatives, providing insights into the impact of different moieties on their potency (Kumudha, 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5S2/c22-16-20-19-14(21(16)11-6-2-1-3-7-11)10-23-15-17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,17,18)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSIGNGXNWEWSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2417589.png)

![1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2417596.png)

![4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2417597.png)

![6-acetyl-2-{2-[(4-fluorophenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2417599.png)

![N-[(4-Phenylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2417604.png)

![3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2417605.png)

![methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2417607.png)